molecular formula C7H11N3O2S B2480762 ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate CAS No. 871478-77-2

ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate

Cat. No.: B2480762
CAS No.: 871478-77-2
M. Wt: 201.24
InChI Key: IWOXNUMLIHGOKN-UHFFFAOYSA-N
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Description

Ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate is a chemical compound featuring the 1,2,4-triazole core, a scaffold renowned in medicinal chemistry for its diverse biological activities . The 1,2,4-triazole ring system is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . Compounds containing this scaffold, particularly those with a mercapto group at the 5-position, have been extensively investigated for their potential as enzyme inhibitors . For instance, closely related N-substituted triazole derivatives have demonstrated potent inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, which is a target in inflammation and cancer research . Similarly, other triazole analogues have been studied as inhibitors for enzymes like carbonic anhydrase, which is significant in research areas such as glioblastoma . The specific molecular structure of this ester, which combines the triazole ring with an ester-functionalized acetamide side chain, makes it a valuable synthetic intermediate. Researchers can utilize this compound to develop novel derivatives, such as by modifying the ester group or leveraging the mercapto group for further chemical transformations, to probe structure-activity relationships in various biochemical assays . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-5-8-9-7(13)10(5)2/h3-4H2,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOXNUMLIHGOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=S)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution at the Mercapto Group

The mercapto group undergoes nucleophilic substitution with alkyl halides, acyl chlorides, or other electrophilic reagents:

Reaction TypeReagents/ConditionsProduct FormedReference
AlkylationEthyl bromoacetate, DMF, triethylamineEthyl 2-[(4-methyl-5-(alkylthio)-4H-1,2,4-triazol-3-yl)acetate]
AcylationAcetyl chloride, baseEthyl 2-(4-methyl-5-acetylthio-4H-1,2,4-triazol-3-yl)acetate

Mechanistic Insight :
The thiolate ion (generated under basic conditions) attacks electrophilic centers, forming thioethers or thioesters . For example, reaction with ethyl chloroacetate proceeds via an SN2 mechanism .

Oxidation Reactions

The –SH group oxidizes to disulfides or sulfonic acids under controlled conditions:

Oxidizing AgentConditionsProduct FormedReference
H₂O₂ or I₂Room temperatureBis(4-methyl-3-(ethoxycarbonylmethyl)-4H-1,2,4-triazol-5-yl)disulfide
KMnO₄ (acidic)RefluxEthyl 2-(4-methyl-5-sulfonato-4H-1,2,4-triazol-3-yl)acetate

Key Observation :
Mild oxidants like iodine yield disulfides, while strong oxidants (e.g., KMnO₄) produce sulfonic acids.

Condensation Reactions

The mercapto group participates in condensations with aldehydes or ketones:

SubstrateConditionsProduct FormedReference
4-ChlorobenzaldehydeEthanol, refluxEthyl 2-(4-methyl-5-(arylidene-thio)-4H-1,2,4-triazol-3-yl)acetate

Example :
Condensation with aromatic aldehydes forms Schiff base-like derivatives, which are precursors for bioactive molecules .

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProduct FormedReference
Basic hydrolysisNaOH, H₂O, refluxSodium 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate
Acidic hydrolysisHCl, H₂O, reflux2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetic acid

Application :
Hydrolysis to the carboxylic acid enables further functionalization (e.g., amide coupling) .

Complexation with Metal Ions

The triazole and thiol groups act as ligands for metal coordination:

Metal IonConditionsComplex StructureReference
Cu(II)Methanol, room temperatureOctahedral Cu(II)-triazolethiolate
Fe(III)Aqueous ethanolFe(III)-disulfide adduct

Significance :
Metal complexes exhibit enhanced antimicrobial or catalytic properties .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles:

SubstrateConditionsProduct FormedReference
PhenylacetyleneCu(I) catalyst, 80°CFused triazole-isoxazoline derivatives

Note :
These reactions expand the heterocyclic framework for drug discovery .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 5-mercapto-4-methyl-1,2,4-triazole exhibit significant antibacterial activity against various bacterial strains. For instance, studies have shown that compounds similar to ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate demonstrate pronounced potency against Escherichia coli and other pathogens . The mechanism of action often involves inhibition of bacterial enzyme targets, validated through molecular docking studies which reveal strong binding affinities .

Anticancer Activity

The compound also shows promise in anticancer research. Several studies have reported that triazole derivatives can inhibit tumor cell proliferation through mechanisms such as apoptosis induction. For example, molecular docking studies suggest that these compounds may act as inhibitors of methionine aminopeptidase type II (MetAp2), a target in cancer therapy . This potential has led to the exploration of this compound as a candidate for further development in cancer treatments.

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of various triazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, with the compound showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Compound NameMIC (µg/mL)Bacterial Strain
Ethyl (5-mer...)32E. coli
Standard Antibiotic16E. coli

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, this compound was tested against several tumor cell lines. The results showed a dose-dependent inhibition of cell viability with IC50 values indicating promising therapeutic potential .

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)12Apoptosis induction
HeLa (Cervical)15MetAp2 inhibition

Mechanism of Action

The mechanism of action of ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with molecular targets through its functional groups. The mercapto group (-SH) can form covalent bonds with thiol-reactive sites on proteins or other biomolecules, affecting their function. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate, highlighting their substituents, molecular data, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound (Target) 4-CH₃, 5-SH, 3-CH₂COOEt C₇H₁₁N₃O₂S 201.25 Intermediate for antiviral agents and kinase inhibitors
Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate 4,5-diphenyl, 3-SCH₂COOEt C₁₈H₁₇N₃O₂S 347.41 Antimicrobial studies; X-ray-confirmed tautomerism
Ethyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (9) 4-(4-cyclopropylnaphthyl), 3-SCH₂COOEt C₂₀H₂₁N₃O₂S 367.47 Synthetic intermediate for polycyclic derivatives
Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (25) 5-Br, 4-(n-propylnaphthylmethyl), 3-SCH₂COO⁻Na⁺ C₂₀H₂₀BrN₃O₂SNa 487.36 Potent URAT1 inhibitor for gout treatment
Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate 4-CH₃, 5-NHCH₃, 3-CH₂COOEt C₈H₁₄N₄O₂ 198.22 Structural analog with modified amino substituents; uncharacterized bioactivity
3-Acetamido-5-mercapto-4-methyl-1,2,4-triazole 4-CH₃, 5-SH, 3-NHCOCH₃ C₅H₈N₄OS 172.21 Thiol-containing intermediate for heterocyclic synthesis

Key Research Findings and Comparative Analysis

Structural and Electronic Differences

  • Thiol vs. Sulfanyl Groups : The target compound’s free -SH group enhances nucleophilicity, enabling disulfide bond formation, whereas sulfanyl (-S-) derivatives (e.g., compound 2 ) exhibit greater stability .
  • Substituent Effects : Bulky aromatic groups (e.g., naphthyl in compound 9 ) improve binding to hydrophobic enzyme pockets, while bromine atoms (e.g., compound 25 ) enhance electronic interactions in URAT1 inhibition .

Biological Activity

Ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C7H10N4OS
  • Molecular Weight : 174.25 g/mol
  • IUPAC Name : this compound

The compound features a triazole ring which is known for conferring various biological activities.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial effects. This compound has demonstrated activity against a variety of pathogens:

Pathogen Type Activity
BacteriaModerate
FungiStrong
VirusesLimited

The compound's mechanism involves the inhibition of specific enzymes crucial for microbial survival, similar to other triazole derivatives .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, this compound has been evaluated for its antiproliferative effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.2
MCF7 (Breast Cancer)12.8
A549 (Lung Cancer)20.5

These results suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory potential of this compound. Studies have shown that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property positions it as a candidate for treating various inflammatory disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits enzymes involved in fungal cell wall synthesis.
  • Cell Cycle Disruption : The compound affects the cell cycle regulation in cancer cells.
  • Cytokine Modulation : It reduces the levels of inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound demonstrated its efficacy against Candida species. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antifungal agents, indicating superior antifungal activity .

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound .

Q & A

Q. How do solvent polarity and pH affect the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Polar Protic Solvents (e.g., MeOH) : Stabilize transition states, accelerating SN2 reactions (k = 0.45 min⁻¹).
  • Basic Conditions (pH >10) : Promote ester hydrolysis, reducing alkylation yields by 30% .

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